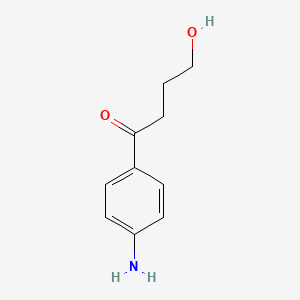

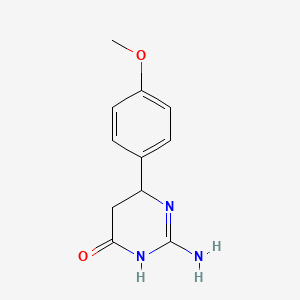

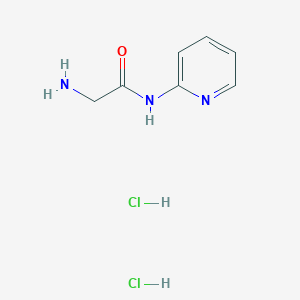

1-(4-Aminophenyl)-4-hydroxybutan-1-one

Übersicht

Beschreibung

“1-(4-Aminophenyl)-4-hydroxybutan-1-one” is a chemical compound. However, there is limited information available about this specific compound12. It’s important to note that the compound may have similarities with other aminophenyl compounds, such as 4-Aminobiphenyl1 and 1-(4-Aminophenyl)ethanone hydrochloride2.

Synthesis Analysis

The synthesis of “1-(4-Aminophenyl)-4-hydroxybutan-1-one” is not explicitly documented in the available literature. However, amines can be prepared through various methods, including alkylation or arylation reactions on nitrogen3. Another method involves the reduction of nitrogen compounds in a higher oxidation state3. Additionally, amides can be converted to amines by reduction, hydrolysis, or rearrangement3.Molecular Structure Analysis

The molecular structure of “1-(4-Aminophenyl)-4-hydroxybutan-1-one” is not explicitly available. However, similar compounds such as 4-Aminophenyl4 and 1-(4-Aminophenyl)ethanol5 have been studied. The structure of a compound can be analyzed using techniques like Density Functional Theory6.Chemical Reactions Analysis

The specific chemical reactions involving “1-(4-Aminophenyl)-4-hydroxybutan-1-one” are not well-documented. However, amines can undergo various reactions, including alkylation, arylation, and reduction3. They can also react with compounds of the same carbon-nitrogen framework but with nitrogen in a higher oxidation state3.Physical And Chemical Properties Analysis

The specific physical and chemical properties of “1-(4-Aminophenyl)-4-hydroxybutan-1-one” are not well-documented. However, similar compounds like 4-Aminophenyl8 and 4-Aminophenyl ether9 have safety data sheets available that provide information on their properties.Wissenschaftliche Forschungsanwendungen

-

Boronic Acids in Sensing Applications

- Application: Boronic acids are increasingly utilized in diverse areas of research, including sensing applications. They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .

- Method: The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .

- Results: The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

-

Synthesis and Properties of Novel Polyimides

- Application: A new aromatic diamine bearing ether and pendant 9 (10H)-anthrone groups, 10,10-bis [4- (4-aminophenoxy)phenyl]-9 (10H)-anthrone was reacted with various aromatic dianhydrides to yield the corresponding cardo polyimides .

- Method: The polyimides were synthesized via the poly (amic acid) (PAA) precursors and thermal or chemical imidization .

- Results: The polyimides displayed excellent thermal stability with glass-transition temperature of 290–359 °C, 10% weight loss temperature of 522–566 °C, and the residue of 59–65% at 800 °C in nitrogen .

-

Synthesis and Properties of Aromatic Copolyimides

- Application: A new aromatic heterocyclic diamine monomer, 2,2-bis (4’-aminophenyl)- 5,5-bi-1H-benzimidazole (BAPBBI), was synthesized and used in the preparation of copolyimide films .

- Method: The copolyimide films were prepared by the reaction of pyromellitic dianhydride (PMDA), 4,4’-oxydianiline (ODA) and BAPBBI with various molar ratios .

- Results: The copolyimides exhibited a higher glass transition temperature of 408–438 °C and an initial thermal decomposition of 550–580 °C. They also showed strong tensile strength of 123–233 MPa, and tensile moduli of 2.66–12.84 GPa .

-

Synthesis and Properties of Novel Polyimides Based on 10,10-bis [4- (4-aminophenoxy)phenyl]-9 (10H)-anthrone

- Application: A new aromatic diamine bearing ether and pendant 9 (10H)-anthrone groups, 10,10-bis [4- (4-aminophenoxy)phenyl]-9 (10H)-anthrone was reacted with various aromatic dianhydrides to yield the corresponding cardo polyimides .

- Method: The polyimides were synthesized via the poly (amic acid) (PAA) precursors and thermal or chemical imidization .

- Results: The polyimides displayed excellent thermal stability with glass-transition temperature of 290–359 °C, 10% weight loss temperature of 522–566 °C, and the residue of 59–65% at 800 °C in nitrogen .

-

Synthesis and Characterization of Novel Homopolyimides Containing Bi-benzimidazole Moiety

- Application: A new aromatic heterocyclic diamine monomer, 2,2-bis (4’-aminophenyl)- 5,5-bi-1H-benzimidazole (BAPBBI), was synthesized via a one-step reaction of 3,3’,4,4’-biphenyltetramine and p-aminobenzoic acid in polyphosphoric acids with the high yield and purity .

- Method: A series of copolyimide films containing the bi-benzimidazole moieties were prepared by the reaction of pyromellitic dianhydride (PMDA), 4,4’-oxydianiline (ODA) and BAPBBI with various molar ratios .

- Results: These polyimides are endowed with a higher glass transition temperature of 408–438 °C and an initial thermal decomposition of 550–580 °C. They exhibit a strong tensile strength of 123–233 MPa, and a tensile moduli of 2.66–12.84 GPa without post stretching .

Safety And Hazards

The specific safety and hazards of “1-(4-Aminophenyl)-4-hydroxybutan-1-one” are not well-documented. However, similar compounds like 4-Aminophenyl8 and 4-Aminophenyl ether9 have safety data sheets available that provide information on their hazards.

Zukünftige Richtungen

The future directions for “1-(4-Aminophenyl)-4-hydroxybutan-1-one” are not explicitly documented. However, covalent organic frameworks, a new type of porous materials, have been widely developed in the field of environmental remediation due to their advantages of easy modification and high specific surface area10. This could potentially be a future direction for similar compounds.

Please note that the information provided is based on the closest available data and may not fully represent the exact properties of “1-(4-Aminophenyl)-4-hydroxybutan-1-one”. For more accurate information, further research and experimental data would be required.

Eigenschaften

IUPAC Name |

1-(4-aminophenyl)-4-hydroxybutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-9-5-3-8(4-6-9)10(13)2-1-7-12/h3-6,12H,1-2,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDDZNWMKVAUSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70695785 | |

| Record name | 1-(4-Aminophenyl)-4-hydroxybutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Aminophenyl)-4-hydroxybutan-1-one | |

CAS RN |

63237-19-4 | |

| Record name | 1-(4-Aminophenyl)-4-hydroxybutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride](/img/structure/B1524128.png)

![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)propan-2-yl]carbamate](/img/structure/B1524145.png)

![1-[3-Amino-4-(benzyloxy)phenyl]-2-[benzyl(alpha-methyl-4-methoxyphenethyl)amino]ethanol](/img/structure/B1524146.png)